Cas no 1373232-47-3 (2-Bromobenzenesulfonyl fluoride)
2-Bromobenzenesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2-Bromobenzenesulfonyl fluoride
- 2-Bromo-Benzenesulfonyl fluoride
- 2-bromobenzene-1-sulfonyl fluoride
- YEC23247
- AT12021
- AKOS026673015
- EN300-224412
- SCHEMBL17318119
- DTXSID501304725
- 2-Bromobenzenesulfonyl fluoride, 95% (GC)
- 2-Bromobenzenesulfonylfluoride
- Z1618011881
- 1373232-47-3
- VS-0008
- MFCD22192499
-
- MDL: MFCD22192499
- Inchi: 1S/C6H4BrFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
- InChI Key: CVLBPNVZAWKPFN-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1S(=O)(=O)F
Computed Properties
- Exact Mass: 237.90994g/mol
- Monoisotopic Mass: 237.90994g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 42.5
Experimental Properties
- Melting Point: 45-50 °C
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C
2-Bromobenzenesulfonyl fluoride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 3261 8 / PGII
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39-45
-
Hazardous Material Identification:
2-Bromobenzenesulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B682643-100mg |
2-Bromobenzenesulfonyl fluoride |
1373232-47-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B682643-250mg |
2-Bromobenzenesulfonyl fluoride |
1373232-47-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B682643-500mg |
2-Bromobenzenesulfonyl fluoride |
1373232-47-3 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B682643-1g |
2-Bromobenzenesulfonyl fluoride |
1373232-47-3 | 1g |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904799-5g |
2-Bromobenzenesulfonyl fluoride |
1373232-47-3 | 98% | 5g |
1,510.20 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ALD00086-1G |
2-Bromobenzenesulfonyl fluoride |
1373232-47-3 | 95% (GC) | 1G |
¥311.32 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ALD00086-10G |
2-Bromobenzenesulfonyl fluoride |
1373232-47-3 | 10g |
¥6393.2 | 2023-11-11 | ||
| Enamine | EN300-224412-100mg |
2-bromobenzene-1-sulfonyl fluoride |
1373232-47-3 | 95.0% | 100mg |
$23.0 | 2022-02-28 | |
| Enamine | EN300-224412-250mg |
2-bromobenzene-1-sulfonyl fluoride |
1373232-47-3 | 95.0% | 250mg |
$25.0 | 2022-02-28 | |
| Enamine | EN300-224412-500mg |
2-bromobenzene-1-sulfonyl fluoride |
1373232-47-3 | 95.0% | 500mg |
$26.0 | 2022-02-28 |
2-Bromobenzenesulfonyl fluoride Suppliers
2-Bromobenzenesulfonyl fluoride Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-Bromobenzenesulfonyl fluoride
2-Bromobenzenesulfonyl Fluoride: A Comprehensive Overview
2-Bromobenzenesulfonyl fluoride, also known as fluorosulfonic acid 2-bromo derivative, is a chemical compound with the CAS number 1373232-47-3. This compound is a derivative of benzenesulfonyl fluoride, where a bromine atom is substituted at the para position of the benzene ring. The molecule consists of a benzene ring, a sulfonyl group (SO₂), and a fluorine atom attached to the sulfonyl group. Its chemical formula is C₆H₄BrFOSO₂, and it has a molecular weight of approximately 245.5 g/mol.
The synthesis of 2-bromobenzenesulfonyl fluoride typically involves the reaction of 2-bromobenzenesulfonic acid with a suitable fluorinating agent, such as hydrogen fluoride or anhydrous hydrofluoric acid. This reaction replaces the hydroxyl group (-OH) of the sulfonic acid with a fluorine atom, yielding the sulfonyl fluoride derivative. The reaction conditions are carefully controlled to ensure high purity and yield of the product.
2-Bromobenzenesulfonyl fluoride is widely used in organic synthesis as an electrophilic fluorinating agent. It is particularly valuable in introducing fluorine atoms into aromatic compounds, which is a key step in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. The bromine substituent at the para position enhances the reactivity of the sulfonyl fluoride group by activating the benzene ring through electron-withdrawing effects, making it more susceptible to nucleophilic attack.
In recent years, researchers have explored the application of 2-bromobenzenesulfonyl fluoride in the development of novel fluorinated materials for optoelectronic devices. Fluorinated aromatic compounds are known for their high stability, low refractive index, and excellent dielectric properties, making them ideal for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating fluorine atoms into aromatic systems can significantly improve the electronic properties of these materials, leading to enhanced device performance.
The use of 2-bromobenzenesulfonyl fluoride in medicinal chemistry has also gained attention due to its ability to facilitate the synthesis of bioactive compounds with unique pharmacological properties. Fluorinated drugs often exhibit improved bioavailability, metabolic stability, and target selectivity compared to their non-fluorinated counterparts. For instance, fluorinated derivatives of anticancer agents have shown promising results in preclinical studies, highlighting their potential as next-generation therapeutics.
In addition to its role in organic synthesis, 2-bromobenzenesulfonyl fluoride has been investigated for its potential applications in materials science. Researchers have utilized this compound as a building block for constructing functional polymers and low-dimensional materials. The introduction of fluorine atoms into polymer backbones can enhance their thermal stability, mechanical strength, and resistance to environmental degradation, making them suitable for use in high-performance applications such as aerospace and electronics.
The reactivity and versatility of 2-bromobenzenesulfonyl fluoride make it an indispensable tool in modern chemical research. Its ability to participate in various nucleophilic substitution reactions enables chemists to design and synthesize a wide range of complex molecules with tailored properties. Furthermore, its compatibility with diverse reaction conditions allows for its use in both laboratory-scale syntheses and industrial-scale productions.
In conclusion, 2-bromobenzenesulfonyl fluoride, with its unique chemical structure and reactivity profile, continues to play a pivotal role in advancing scientific research across multiple disciplines. From drug discovery to materials development, this compound serves as a valuable building block for creating innovative solutions that address pressing challenges in science and technology.
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